Cas no 898783-51-2 (4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone)
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Chemical and Physical Properties
Names and Identifiers
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- 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
- 4-CYANO-4'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE
- 4-CYANO-4'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE
- 4-cyano-4'-(4-methylpiperazinomethyl)benzophenone
- AKOS016020056
- DTXSID80642962
- MFCD03841788
- 898783-51-2
- 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
- 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
-
- MDL: MFCD03841788
- Inchi: 1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-4-8-19(9-5-17)20(24)18-6-2-16(14-21)3-7-18/h2-9H,10-13,15H2,1H3
- InChI Key: GKZGSDNXFXCJTK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C#N)=CC=1)C1C=CC(=CC=1)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 319.16800
- Monoisotopic Mass: 319.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.34000
- LogP: 2.41248
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204550-1g |
4-cyano-4'-(4-methylpiperazinomethyl) benzophenone |
898783-51-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204550-2g |
4-cyano-4'-(4-methylpiperazinomethyl) benzophenone |
898783-51-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204550-5g |
4-cyano-4'-(4-methylpiperazinomethyl) benzophenone |
898783-51-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | C095005-250mg |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone |
898783-51-2 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C095005-500mg |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone |
898783-51-2 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364576-1 g |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-51-2 | 97% | 1g |
€932.90 | 2023-04-26 | |
| abcr | AB364576-1g |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-51-2 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364576-2g |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-51-2 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364576-2 g |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, 97%; . |
898783-51-2 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658591-5g |
4-(4-((4-Methylpiperazin-1-yl)methyl)benzoyl)benzonitrile |
898783-51-2 | 98% | 5g |
¥25088.00 | 2024-04-26 |
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Suppliers
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Introduction to 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-51-2)
4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898783-51-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzophenone class, characterized by its benzene ring system substituted with a cyano group and a 4-methylpiperazinomethyl moiety. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the synthesis of bioactive molecules.
The cyano group (-CN) attached to the benzene ring introduces a polar nature to the molecule, enhancing its solubility in polar solvents and potentially influencing its interactions with biological targets. On the other hand, the 4-methylpiperazinomethyl side chain contributes to the compound's ability to interact with various biological receptors, including those involved in neurotransmitter signaling. This dual functionality makes 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzophenone derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, anti-inflammatory applications, and even in the development of photodynamic therapy agents. The presence of both electron-withdrawing and electron-donating groups in 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone suggests that it may exhibit multiple modes of action, making it a valuable compound for further investigation.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The benzophenone core serves as a stable platform that can be modified through various chemical reactions, allowing researchers to tailor its properties for specific biological activities. For instance, functionalization at the cyano group or the piperazine ring could lead to derivatives with enhanced binding affinity or selectivity for target receptors.
Recent studies have highlighted the importance of 4-methylpiperazine derivatives in medicinal chemistry due to their ability to modulate neurotransmitter systems. The 4-methylpiperazinomethyl group in 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone is particularly noteworthy, as it resembles many pharmacologically active compounds that target serotonin and dopamine receptors. This structural motif has been associated with therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.
The cyano group also plays a crucial role in determining the reactivity and metabolic stability of the compound. It can participate in nucleophilic addition reactions, allowing for further derivatization, or serve as a site for metabolic transformation. Understanding these chemical properties is essential for optimizing the compound's pharmacokinetic profile and ensuring its efficacy in biological systems.
In terms of synthetic methodologies, 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone can be synthesized through multi-step organic reactions involving condensation, cyclization, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents at specific positions on the benzophenone core. These synthetic strategies are critical for producing high-purity samples suitable for pharmaceutical applications.
The compound's potential applications extend beyond traditional small-molecule drug development. Researchers are exploring its use in combinatorial chemistry libraries and high-throughput screening (HTS) platforms to identify novel bioactive molecules. The structural diversity offered by 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone makes it an attractive building block for generating libraries with diverse pharmacological profiles.
Electrochemical studies have also been conducted on this compound to understand its redox properties and potential use in bioelectronic applications. The presence of both electron-withdrawing and donating groups suggests that it may exhibit interesting electrochemical behavior, which could be exploited in sensors or other bioelectronic devices.
Future research directions may focus on evaluating the biological activity of 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone and its derivatives using both in vitro and in vivo models. Initial studies could involve assessing its interaction with known biological targets, followed by more comprehensive pharmacological evaluations. Additionally, computational modeling techniques such as molecular docking and molecular dynamics simulations may provide insights into its binding mechanisms and structural interactions.
The development of new synthetic routes to improve yield and purity will also be a key area of focus. Optimizing reaction conditions and exploring alternative synthetic pathways could enhance scalability and cost-effectiveness, making it more feasible for industrial applications.
In conclusion, 4-Cyano-4'-(4-methyl-piperazinomethyl)benzophenone (CAS No. 898783-51-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. Further exploration into its synthesis, pharmacology, and potential applications will undoubtedly contribute valuable insights to the field of medicinal chemistry.
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